3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid
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Overview
Description
3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21 g/mol . This compound is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pent-1-yn-3-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-pyrazinecarboxylic acid: Similar structure but lacks the pent-1-yn-3-yl group.
2,3-Pyrazinedicarboxylic acid: Contains an additional carboxylic acid group.
Phenazine derivatives: Known for their antimicrobial and antitumor activities.
Uniqueness
3-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is unique due to the presence of the pent-1-yn-3-yl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-8(10(14)15)11-5-6-12-9/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
VMONHINQOJOYKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
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